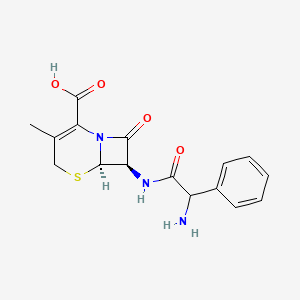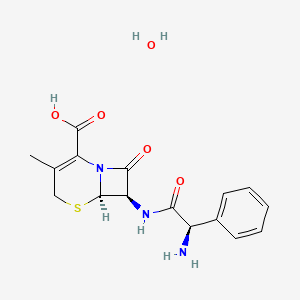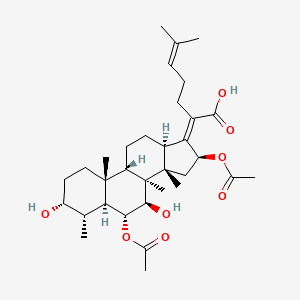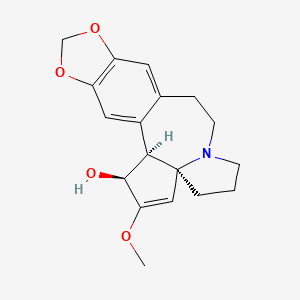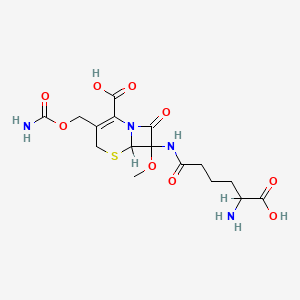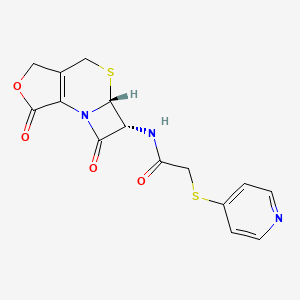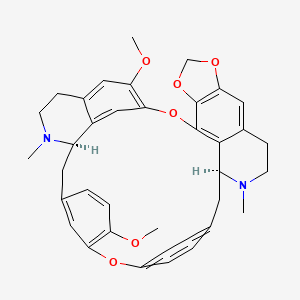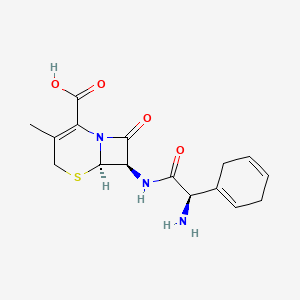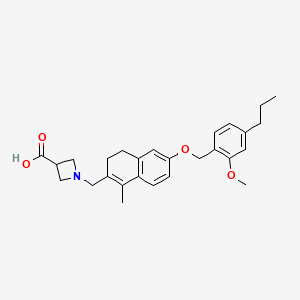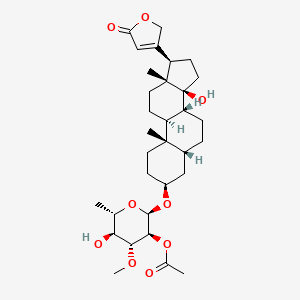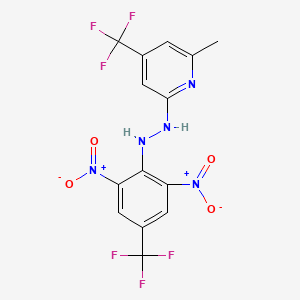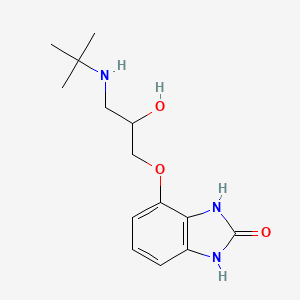
4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one
描述
CGP 12177 is a benzimidazole that is benzimidazol-2-one substituted at position 4 by a 3-(tert-butylamino)-2-hydroxypropoxy group. It has a role as a beta-adrenergic antagonist. It is a member of benzimidazoles, an aromatic ether, a secondary amino compound and a secondary alcohol.
属性
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUQWCJKFOUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001733 | |
| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81047-99-6 | |
| Record name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81047-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP 12177 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081047996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-12177, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89UMZ82MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CGP 12177 interact with β-adrenergic receptors?
A1: CGP 12177 exhibits complex interactions with β-ARs. While initially designed as an antagonist, it displays both antagonist and agonist properties depending on the receptor subtype, its expression levels, and the presence of other ligands. [, , , , ]
Q2: What are the downstream effects of CGP 12177 binding to β-ARs?
A2: CGP 12177 can induce various downstream effects, including:
- Stimulation of adenylyl cyclase: CGP 12177 can activate adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, particularly in brown adipose tissue (BAT). [, , , ]
- Inotropic and chronotropic effects: In cardiac tissues, CGP 12177 can induce positive inotropic and chronotropic effects, potentially through interaction with atypical β-ARs or a low-affinity state of β1-AR. [, , , , , ]
- Vasodilation: In some vascular tissues, CGP 12177 has been reported to induce relaxation, although this effect may be mediated by α1-adrenoceptor blockade rather than β-AR activation. [, , , ]
- Thermogenesis: CGP 12177 has been shown to stimulate thermogenesis in BAT, an effect attributed to β3-AR or atypical β-AR activation. [, , ]
Q3: What is the evidence for the existence of a secondary CGP 12177 binding site on β1-AR?
A4: Studies have shown that CGP 12177 can stimulate cAMP production and gene transcription in cells expressing human β1-AR. [, ] These responses are antagonized by β1-AR antagonists with lower potency than that observed for catecholamine-induced responses. This suggests that CGP 12177 may interact with a secondary, low-affinity conformation of the β1-AR. [, ] Further evidence comes from mutagenesis studies, where specific mutations in the β1-AR transmembrane domain affect the pharmacological profile of CGP 12177, supporting the existence of distinct binding conformations. []
Q4: How does negative cooperativity play a role in the actions of CGP 12177 at β1-AR?
A5: Studies using a fluorescent analog of CGP 12177 (BODIPY-TMR-CGP) show that its dissociation rate from β1-AR is enhanced in the presence of either CGP 12177 or propranolol. This effect is significantly amplified in constrained β1-AR homodimers, indicating negative cooperativity between the high-affinity and low-affinity conformations of the receptor. [] This suggests that ligand binding to one conformation influences the binding affinity of the other conformation, contributing to the complex pharmacology of CGP 12177.
Q5: What is the molecular formula and weight of CGP 12177?
A5: The molecular formula of CGP 12177 is C14H21N3O3, and its molecular weight is 279.34 g/mol.
Q6: Is there any available spectroscopic data for CGP 12177?
A6: While the provided research papers don't explicitly include detailed spectroscopic data for CGP 12177, standard spectroscopic techniques like NMR, IR, and Mass spectrometry can be used to characterize the compound.
Q7: Are there studies evaluating material compatibility and stability of CGP 12177?
A7: The provided research primarily focuses on the pharmacological aspects of CGP 12177. For information on material compatibility and stability, dedicated stability studies would be needed, investigating its performance under various storage conditions, solvents, and in combination with other materials.
Q8: Are there any established formulation strategies for CGP 12177?
A10: One study successfully prepared a high-purity, high-specific activity formulation of S-(-)-[11C]CGP-12177 for intravenous injection. The formulation was sterilized and tested for sterility and bacterial endotoxins, demonstrating its suitability for clinical evaluation of β-ARs. [] This indicates that CGP 12177 can be formulated for specific applications, but further research is needed to optimize its stability, solubility, and bioavailability for broader pharmaceutical use.
Q9: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of CGP 12177?
A9: The provided research primarily focuses on the in vitro and ex vivo characterization of CGP 12177. Limited information is available on its absorption, distribution, metabolism, and excretion (ADME). More comprehensive PK studies are needed to understand its in vivo behavior.
Q10: What are the main in vitro and in vivo models used to study CGP 12177?
A10: Various models have been employed, including:
- Cell lines: Chinese hamster ovary (CHO) cells expressing recombinant human or rat β-AR subtypes. [, , , ]
- Isolated tissues: Rat aorta, heart atria and ventricles, brown adipose tissue, colon, and intrapulmonary artery. [, , , , , , , , , , ]
- Animal models: Rats, mice, and dogs. [, , , , , , , , ]
Q11: Are there any known resistance mechanisms to CGP 12177?
A11: The provided research does not specifically address resistance mechanisms to CGP 12177. Further investigation is required to determine if resistance develops with prolonged exposure and to elucidate the potential mechanisms involved.
Q12: What is known about the toxicological profile of CGP 12177?
A12: The provided research focuses primarily on the pharmacological effects of CGP 12177 and does not provide detailed toxicological data. Dedicated studies are necessary to assess its safety profile, including potential adverse effects and long-term toxicity.
Q13: What are the main analytical methods used to characterize and quantify CGP 12177?
A13: Several methods are employed, including:
- Radioligand binding assays: Using radiolabeled CGP 12177 to characterize its binding to β-ARs. [, , , , , , ]
- Functional assays: Measuring its effects on adenylyl cyclase activity, contractile force, and other physiological parameters. [, , , , , , , , , , , , , , , , , ]
- Fluorescence microscopy: Utilizing a fluorescent analog of CGP 12177 to visualize β-ARs in cells and tissues. []
Q14: What is known about the environmental impact and degradation of CGP 12177?
A14: The provided research does not address the environmental impact and degradation of CGP 12177. Ecotoxicological studies are needed to assess its potential effects on the environment and to develop strategies for mitigating any negative impacts.
Q15: Are there any alternatives or substitutes to CGP 12177 for research and clinical applications?
A19: Yes, other β-AR ligands with different pharmacological profiles exist, including selective β3-AR agonists like CL 316243 and BRL 37344, and non-conventional partial agonists like cyanopindolol. [, , , , , , ] The choice of the most suitable ligand depends on the specific research question or clinical application.
Q16: What are the key milestones and contributions of CGP 12177 research to the field?
A16: CGP 12177 research has contributed significantly to:
- Understanding of β-AR pharmacology: Revealing the complexity of β-AR signaling and highlighting the existence of atypical β-ARs and multiple receptor conformations. [, , , , , , , , , , , ]
- Development of new β-AR ligands: Providing insights for the design of more selective and potent β-AR ligands for therapeutic applications. []
- Exploration of potential therapeutic targets: Suggesting novel therapeutic approaches for obesity, cardiovascular disease, and other conditions. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


